Cyclization Yield vs. Mono-Halogenated Analogs
In a study of Ru(III)-catalyzed cyclization of arylhydrazines with diketones, (4-bromo-3-fluorophenyl)hydrazine demonstrated a yield that was 12% higher than 4-bromophenylhydrazine and 24% higher than 4-fluorophenylhydrazine under identical reaction conditions [1]. The di-halogenated compound exhibited superior conversion efficiency compared to mono-halogenated analogs.
| Evidence Dimension | Synthetic yield in Ru(III)-catalyzed cyclization with diketone |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | 4-Bromophenylhydrazine: 69% yield; 4-Fluorophenylhydrazine: 57% yield |
| Quantified Difference | +12% vs. 4-Br analog; +24% vs. 4-F analog |
| Conditions | Ru(III)-catalyzed cyclization with diketone under identical reaction parameters |
Why This Matters
Higher synthetic yield translates to improved atom economy and reduced cost per gram of final heterocyclic product, directly impacting procurement decisions for multi-step synthesis campaigns.
- [1] Sobczak P, Sierański T, Świątkowski M, Trzęsowska-Kruszyńska A, Kolińska J. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. RSC Adv. 2025;15:1514-1526. doi:10.1039/D4RA07856J. View Source
